BenchChemオンラインストアへようこそ!

4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Procure 4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide (CAS 899965-00-5) for unambiguous SAR data. Its unique 3-chlorophenyl substitution and free indole NH hydrogen-bond donor distinguish it from N-alkylated or 4-chlorophenyl analogs, which can produce false negatives in target engagement assays. The indol-3-yl carboxamide scaffold aligns with published HDAC inhibitor pharmacophores (IC50 205–280 nM), making it a strategic addition to screening libraries. Ensure you are ordering the exact regioisomer to avoid non-interchangeable biological outcomes.

Molecular Formula C19H19ClN4O
Molecular Weight 354.84
CAS No. 899965-00-5
Cat. No. B2720097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide
CAS899965-00-5
Molecular FormulaC19H19ClN4O
Molecular Weight354.84
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC3=CNC4=CC=CC=C43
InChIInChI=1S/C19H19ClN4O/c20-14-4-3-5-15(12-14)23-8-10-24(11-9-23)19(25)22-18-13-21-17-7-2-1-6-16(17)18/h1-7,12-13,21H,8-11H2,(H,22,25)
InChIKeyFQSSYYCQQYATSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide (CAS 899965-00-5) Procurement Guide: Positional Isomer Differentiation for Indole-Piperazine Screening Libraries


4-(3-Chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide (CAS 899965-00-5, MF: C19H19ClN4O, MW: 354.84 g/mol) is a synthetic small molecule belonging to the indole-piperazine carboxamide class [1]. Its scaffold features a 3-chlorophenyl group attached to the piperazine N4 position and an unsubstituted 1H-indol-3-yl group linked via the carboxamide nitrogen. This specific connectivity pattern distinguishes it from regioisomeric analogs such as N-(3-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide (CAS 732973-87-4, GOT1 inhibitor-1) and N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide (CAS 732973-87-4) [2]. The compound is supplied as a research-grade building block (typical purity ≥95%) for chemical biology and medicinal chemistry applications.

Why 4-(3-Chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide Cannot Be Replaced by Its N-Alkylated or 4-Chlorophenyl Analogs


Positional isomerism and N-substitution patterns on the indole-piperazine scaffold produce non-interchangeable biological outcomes. The 3-chlorophenyl versus 4-chlorophenyl substitution alters the electron density distribution on the aryl ring, which modulates π-stacking interactions with target protein aromatic residues [1]. Simultaneously, the indole N1 position's substitution state (free NH vs. methyl, ethyl, or methoxyethyl) directly impacts hydrogen-bond donor capacity and metabolic stability. For example, the free indole NH in the target compound enables a hydrogen-bond donor interaction that is sterically and electronically inaccessible to its N-methyl analog 4-(3-chlorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide . Procuring a generic 'indole-piperazine carboxamide' without confirming the exact substitution pattern risks selecting a compound with fundamentally different target engagement profiles, selectivity windows, and ADME properties.

Quantitative Differentiation Evidence for 4-(3-Chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide Versus Closest Analogs


Positional Isomer Differentiation: 3-Chlorophenyl vs. 4-Chlorophenyl Substitution on Piperazine Carboxamide Scaffolds

The target compound carries a 3-chlorophenyl group on the piperazine N4, whereas the structurally closest GOT1 inhibitor analog N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide (CAS 732973-87-4) bears a 4-chlorophenyl group on the carboxamide nitrogen [1]. Published comparative data on meta- vs. para-chlorophenylpiperazine isomers demonstrate that this positional shift substantially alters receptor binding profiles: mCPP (3-chlorophenyl) exhibits distinct serotonin receptor subtype selectivity compared to pCPP (4-chlorophenyl), with divergent functional activity at 5-HT2B and 5-HT2C receptors [2]. For the indole-carboxamide series, the 3-chlorophenyl substitution introduces an asymmetric electronic distribution that affects the dihedral angle between the aryl ring and the piperazine, potentially altering binding pocket complementarity in targets such as HDACs and GPCRs where precise aryl placement is critical.

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Indole N1 Substitution State: Free NH vs. N-Alkyl Derivatives and Hydrogen-Bond Donor Capacity

The target compound features an unsubstituted indole N1 (free NH), distinguishing it from commercially available analogs such as 4-(3-chlorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide and 4-(3-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide (CAS 941901-91-3) [1]. The free indole NH provides a critical hydrogen-bond donor (HBD) that is absent in N-alkylated analogs. In structurally related indole-3-carboxamide renin inhibitors, the indole NH forms a conserved hydrogen bond with the catalytic aspartate residue, and methylation of this position results in >100-fold loss of inhibitory potency [2]. Additionally, N-dealkylation is a major metabolic pathway for indole-piperazine compounds; the free NH analog bypasses this oxidative liability, potentially offering improved metabolic stability over the N-methyl and N-ethyl derivatives [3].

Hydrogen Bonding Metabolic Stability Drug Design

Predicted Physicochemical Differentiation: LogP and Solubility Relative to N-Alkylated Analogs

Computed physicochemical properties differentiate the target compound from its closest N-alkylated analogs [1]. The target compound (free indole NH) has a predicted XLogP3 of approximately 3.1, whereas the N-methyl analog is predicted at ~3.5 and the N-ethyl analog at ~4.0. The lower lipophilicity of the target compound correlates with improved aqueous solubility relative to N-alkylated derivatives, which is advantageous for biochemical assay preparation requiring DMSO concentrations below 1% [2]. The free NH also results in a lower molecular weight (354.84 g/mol) compared to the N-methyl (368.86 g/mol) and N-ethyl (382.89 g/mol) analogs, providing a marginally better ligand efficiency metric if potency is retained.

Physicochemical Properties Lipophilicity Aqueous Solubility

Indole-3-yl vs. Indole-4-yl Connectivity: Impact on Target Engagement in HDAC and GPCR Series

The target compound links the indole ring through the 3-position (indol-3-yl) to the carboxamide nitrogen, whereas the structurally related GOT1 inhibitor series uses indol-4-yl connectivity to the piperazine N4 [1]. In the indole-piperazine HDAC inhibitor literature, compounds with indole-3-carboxamide scaffolds (e.g., hybrid 6a, IC50 = 205 nM against HDAC1) exhibit class I HDAC selectivity, while indole-4-yl linked analogs show divergent selectivity profiles [2]. The indole 3-position attachment introduces a different vector angle for the piperazine-carboxamide pharmacophore relative to the indole plane, altering the geometry of key interactions in the enzyme active site or receptor binding pocket. This regiochemical difference is non-compensable through simple analog substitution.

Histone Deacetylase GPCR Indole Regiochemistry

Recommended Research Applications for 4-(3-Chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide Based on Structural Differentiation Evidence


Chemical Biology Probe for Indole-NH-Dependent Protein Interactions

The compound's free indole NH serves as a hydrogen-bond donor (HBD), making it suitable for probing protein binding pockets that require an HBD at this vector. In contrast, N-alkylated analogs lack this HBD and would produce false negatives in biochemical screens targeting enzymes such as renin or HDAC isoforms where the indole NH engages catalytic aspartate or histidine residues [1]. Researchers studying protein-ligand interactions by X-ray crystallography or NMR should select this compound to capture the full HBD pharmacophore.

Fragment-Based Drug Discovery (FBDD) Starting Point with Favorable Ligand Efficiency

With a molecular weight of 354.84 g/mol and a relatively low predicted logP (XLogP3 ≈ 3.1), the compound occupies an attractive fragment-to-lead chemical space [2]. Its physicochemical profile supports aqueous solubility suitable for biochemical assay conditions at concentrations up to 100 µM in ≤1% DMSO, enabling robust primary screening data generation without solubility-related artifacts that frequently compromise N-alkylated analogs with higher logP values.

Negative Control for N-Alkylated Indole-Piperazine Series in SAR Studies

Because the target compound lacks the N-alkyl substituent present in 4-(3-chlorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide and its ethyl and methoxyethyl derivatives, it serves as an essential negative control in structure-activity relationship (SAR) campaigns. Any activity difference observed between the free NH compound and its N-alkylated counterparts can be directly attributed to the indole N1 substitution, enabling deconvolution of the N1 substituent's contribution to potency, selectivity, and metabolic stability without confounding changes to the chlorophenyl or piperazine regions.

Indole-3-Carboxamide HDAC Inhibitor Library Expansion

Published indole-piperazine hybrids with indole-3-carboxamide connectivity have demonstrated submicromolar HDAC1 inhibition (IC50 = 205–280 nM) [3]. The target compound's indol-3-yl carboxamide scaffold aligns with this pharmacophore, positioning it as a candidate for HDAC inhibitor screening libraries. Its unique 3-chlorophenyl substitution on the piperazine N4 differentiates it from the published aroylpiperazine series, offering a distinct SAR data point for optimizing class I HDAC selectivity.

Quote Request

Request a Quote for 4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.